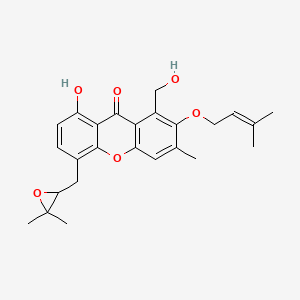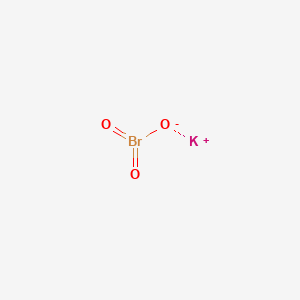
臭化カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium bromate (KBrO3) is a colorless solid having trigonal crystals. On heating above 430°C, it degrades and liberates oxygen. It is strongly oxidizing in nature. Its industrial synthesis from potassium bromide via anodic oxidation has been reported. Its quantitative estimation by sensitive flow-injection chemiluminescence method has been proposed. Its standardization has been reported by iodometric titration against sodium thiosulphate (hypo) solution.
Potassium bromate appears as a white crystalline solid.
Potassium bromate is a potassium salt and a bromate salt. It has a role as a flour treatment agent.
科学的研究の応用
製パン業界
臭化カリウム: は、製パン業界において、効果的な生地改良剤として広く認識されています。 グルテンネットワークを強化することで生地の弾力性を高め、焼成物の膨らみと均一な食感を向上させる 。 この化合物は、グルテンタンパク質内のジスルフィド結合の形成を促進し、生地の粘度、糊化、膨潤特性に影響を与える .
電気化学センシング
分析化学の分野では、臭化カリウムは、水や食品サンプル中の臭化物イオンを検出するための電気化学センサーにおける重要な成分として役立ちます。 アンペロメトリー、サイクリックボルタンメトリー、電気化学発光などの技術は、臭化カリウムの強い酸化特性を利用し、感度と精度の高い測定を提供します .
ナノメディシン
最近の研究では、臭化カリウムのナノメディシンにおける用途、特にナノ粒子の治療の可能性の評価について検討されています。 たとえば、酸化亜鉛ナノ粒子は、臭化カリウム誘発性腎毒性を軽減する能力について研究されており、この化合物が生物医学研究における役割とナノ材料との相互作用を強調しています .
食品添加物
食品添加物として、臭化カリウムは、特定の食品の品質と安定性を向上させるために使用されてきました。 それは、小麦粉の熟成剤と生地調整剤として作用し、最終製品の一貫性と保存期間に貢献します .
実験室試薬
実験室環境では、臭化カリウムは、その酸化能力により分析試薬として使用されます。 それは、滴定や合成反応など、強い酸化剤が必要とされるさまざまな化学反応やプロセスに関与しています .
化粧品と医薬品の用途
臭化カリウム: は、化粧品や医薬品業界でも用途があります。 それは、パーマネントウェーブの化合物、口腔衛生製品、および特定の医薬品製剤の成分として使用され、その酸化特性を利用しています .
水処理
臭化カリウムは、水消毒プロセスの副産物でもあります。臭化カリウムは、特定の濃度で発がん性物質を持っているため、その検出と分析は水の安全を確保するために重要です。 水中の臭化カリウムの検出方法の開発は、進行中の研究分野です .
産業用途
工業部門では、臭化カリウムは、その強い酸化性により爆発物の製造に使用されています。 それは、爆発性化合物の安定性と有効性に貢献します .
作用機序
Target of Action
Potassium bromate (KBrO3) is primarily used as a dough conditioner and oxidizing agent . It targets the gluten proteins in dough, causing flour maturation and strengthening the gluten network . This results in improved gas retention and product volume .
Mode of Action
Potassium bromate acts by promoting the oxidation of thiol or sulfhydryl groups (S-H) in proteins to disulphide bridges (S-S) . This leads to cross-linking of separate protein molecules, forming stronger and more continuous gluten aggregates that trap gases more effectively . The increase in gluten size due to aggregation of proteins makes the dough more elastic, more resistant to deformation, and less extensible .
Biochemical Pathways
Potassium bromate affects the pentose phosphate pathway and intracellular antioxidant systems enzymes . It induces oxidative DNA damage and acts as a clastogen in vitro and in vivo . It’s also reported to induce cardiac hypertrophy without apoptosis at a low dose through the generation of reactive oxygen species (ROS), activating the calcineurin/nuclear factor of activated T-cells (NFAT) signaling pathway .
Pharmacokinetics
Potassium bromate is a strong electrolyte with a water solubility of more than 10 g/L at 20 °C . As bromate salts dissociate in aqueous media, the mode of toxic action of the bromate ion is expected to be independent of the counter-ion . .
Result of Action
Potassium bromate has been reported to cause multiple organ toxicity in humans and experimental animals . It can induce neurobehavioral changes, alter cerebral neurotransmitters levels, and impair brain tissue . In baking, it results in fluffy, soft, and unnaturally white bread .
Action Environment
The optimal conditions for potassium bromate are warm temperatures and a slightly acidic environment (pH less than 5.5) . These conditions prevail during final proofing and initial stages of baking . It’s worth noting that potassium bromate is a probable human carcinogen and its use has been reduced and replaced by other agents due to health concerns .
Safety and Hazards
Potassium bromate is associated with potential health risks. It has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) and is banned in many countries, including the European Union and Canada . Studies have linked potassium bromate to cancer in laboratory animals . It may cause severe injury, burns, or death if inhaled, ingested, or contacted with skin or eyes .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Potassium bromate can be achieved through the oxidation of potassium bromide using a strong oxidizing agent such as chlorine or hydrogen peroxide.", "Starting Materials": [ "Potassium bromide", "Chlorine or Hydrogen peroxide", "Water" ], "Reaction": [ "Dissolve 1 mole of potassium bromide in water to form a solution", "Add chlorine or hydrogen peroxide to the solution slowly while stirring", "Continue stirring until the solution turns yellow", "Filter the solution to remove any impurities", "Evaporate the solution to dryness to obtain Potassium bromate" ] } | |
CAS番号 |
7758-01-2 |
分子式 |
BrHKO3 |
分子量 |
168.01 g/mol |
IUPAC名 |
potassium;bromate |
InChI |
InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4); |
InChIキー |
ISNOGGYFSHCRRL-UHFFFAOYSA-N |
SMILES |
[O-]Br(=O)=O.[K+] |
正規SMILES |
OBr(=O)=O.[K] |
沸点 |
Decomposes at 698° F (NTP, 1992) |
Color/Form |
White hexagonal crystal White crystalline powder White crystals or granules White or colorless, hexagonal crystals, or powde |
密度 |
3.27 (NTP, 1992) 3.27 g/cu m at 17.5 °C 3.27 g/cm³ |
melting_point |
662 °F (NTP, 1992) 350 °C; decomposes at 370 °C with evolution of oxygen. 350 °C |
| 7758-01-2 | |
物理的記述 |
Potassium bromate appears as a white crystalline solid. WHITE CRYSTALS OR POWDER. |
ピクトグラム |
Oxidizer; Acute Toxic; Health Hazard |
賞味期限 |
Stable under recommended storage conditions. /Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity. |
溶解性 |
10 to 50 mg/mL at 66° F (NTP, 1992) Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C Soluble in 12.5 ppm water, 2 parts boiling water Soluble in boiling water Insoluble in ethanol Sparingly soluble in ethanol; insoluble in acetone Solubility in water, g/100ml at 25 °C: 7.5 |
同義語 |
potassium bromate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
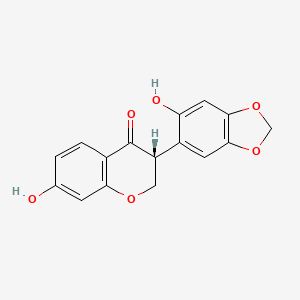
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)
![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)

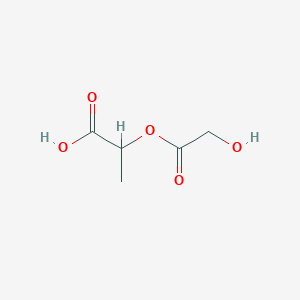

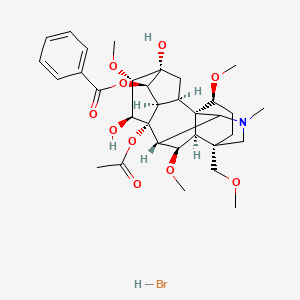
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)
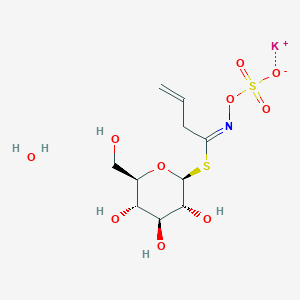
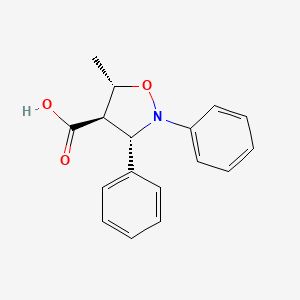
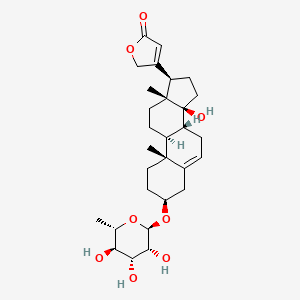
![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)
